molecular formula C18H15NO2 B4266381 methyl 2-(3-methylphenyl)-4-quinolinecarboxylate

methyl 2-(3-methylphenyl)-4-quinolinecarboxylate

Cat. No. B4266381
M. Wt: 277.3 g/mol
InChI Key: SQRQKNNCJSIEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methylphenyl)-4-quinolinecarboxylate is a chemical compound that belongs to the quinolinecarboxylate family. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of methyl 2-(3-methylphenyl)-4-quinolinecarboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. The antiviral activity of the compound is attributed to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Methyl 2-(3-methylphenyl)-4-quinolinecarboxylate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. The compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. In addition, it has been found to have a protective effect on the liver by reducing liver damage induced by toxic agents.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-methylphenyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction is high. The compound is also stable and can be stored for a long time without degradation. However, the compound has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. In addition, the compound has low bioavailability, which limits its therapeutic potential.

Future Directions

There are several future directions for the study of methyl 2-(3-methylphenyl)-4-quinolinecarboxylate. One of the potential applications of the compound is in the treatment of cancer. Further studies are needed to determine the efficacy of the compound in animal models and clinical trials. In addition, the compound has potential applications in the treatment of viral diseases, and further studies are needed to explore its antiviral activity. Finally, the development of new synthetic methods for the compound may improve its bioavailability and therapeutic potential.

Scientific Research Applications

Methyl 2-(3-methylphenyl)-4-quinolinecarboxylate has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, it has been found to have antiviral activity against the Zika virus.

properties

IUPAC Name

methyl 2-(3-methylphenyl)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-6-5-7-13(10-12)17-11-15(18(20)21-2)14-8-3-4-9-16(14)19-17/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRQKNNCJSIEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methylphenyl)quinoline-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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